molecular formula C12H12FNO B13208850 2-fluoro-N-[1-(furan-2-yl)ethyl]aniline

2-fluoro-N-[1-(furan-2-yl)ethyl]aniline

Katalognummer: B13208850
Molekulargewicht: 205.23 g/mol
InChI-Schlüssel: LAXAIGCKBINYPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-fluoro-N-[1-(furan-2-yl)ethyl]aniline is an organic compound with the molecular formula C12H12FNO It is characterized by the presence of a fluorine atom, a furan ring, and an aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[1-(furan-2-yl)ethyl]aniline typically involves the reaction of 2-fluoroaniline with 1-(furan-2-yl)ethanol under specific conditions. One common method is the use of a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-fluoro-N-[1-(furan-2-yl)ethyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

2-fluoro-N-[1-(furan-2-yl)ethyl]aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-fluoro-N-[1-(furan-2-yl)ethyl]aniline involves its interaction with specific molecular targets. The fluorine atom and furan ring contribute to its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-fluoroaniline: Shares the fluorine and aniline moieties but lacks the furan ring.

    1-(furan-2-yl)ethanol: Contains the furan ring but lacks the fluorine and aniline groups.

    2-fluoro-N-(1-(furan-2-yl)ethyl)-N-pyridin-2-yl-benzamide: A more complex derivative with additional functional groups.

Uniqueness

2-fluoro-N-[1-(furan-2-yl)ethyl]aniline is unique due to the combination of its fluorine atom, furan ring, and aniline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Eigenschaften

Molekularformel

C12H12FNO

Molekulargewicht

205.23 g/mol

IUPAC-Name

2-fluoro-N-[1-(furan-2-yl)ethyl]aniline

InChI

InChI=1S/C12H12FNO/c1-9(12-7-4-8-15-12)14-11-6-3-2-5-10(11)13/h2-9,14H,1H3

InChI-Schlüssel

LAXAIGCKBINYPT-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CO1)NC2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.